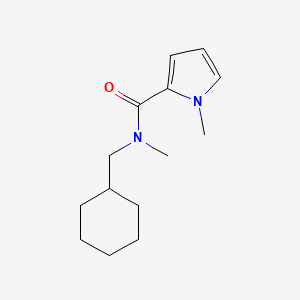![molecular formula C15H19ClN2O B7511752 [4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone](/img/structure/B7511752.png)
[4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone, also known as CPP-115, is a compound that has gained attention in the field of neuroscience due to its potential use as a treatment for various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in regulating the levels of GABA in the brain.
Mechanism of Action
[4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone is a potent and selective inhibitor of GABA transaminase, an enzyme that plays a crucial role in regulating the levels of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the brain and is involved in the regulation of neuronal excitability. By inhibiting GABA transaminase, [4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone are primarily related to its ability to increase the levels of GABA in the brain. GABA is involved in the regulation of various physiological processes, including sleep, anxiety, and muscle tone. Studies have shown that [4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone can increase the levels of GABA in the brain and produce anticonvulsant effects. [4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone has also been shown to reduce anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
One of the primary advantages of [4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone in lab experiments is its potency and selectivity. [4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone is a highly potent and selective inhibitor of GABA transaminase, which makes it an ideal tool for studying the role of GABA in various physiological processes. However, one limitation of [4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone is its solubility. [4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone is a poorly soluble compound, which can make it challenging to work with in lab experiments.
Future Directions
There are several potential future directions for the study of [4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone. One area of research is the development of new formulations of [4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone that improve its solubility and bioavailability. Another area of research is the investigation of [4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the potential use of [4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone in combination with other drugs for the treatment of neurological disorders is an area of interest. Finally, the study of the long-term effects of [4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone on the brain and behavior is an important direction for future research.
Synthesis Methods
The synthesis method for [4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone involves several steps. The first step is the reaction of 4-(2-chlorophenyl)piperazine with cyclobutanone to form the intermediate compound 4-(2-chlorophenyl)piperazin-1-yl)cyclobutanone. This intermediate is then reacted with sodium hydride and methyl iodide to form the final product, [4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone. The synthesis method has been optimized to produce high yields of pure [4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone.
Scientific Research Applications
[4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone has been studied extensively in preclinical models for its potential therapeutic use in various neurological disorders. One of the primary areas of research has been in the treatment of epilepsy. Studies have shown that [4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone has anticonvulsant effects in animal models of epilepsy and is effective in reducing seizure activity. [4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone has also been studied for its potential use in the treatment of addiction, anxiety, and depression.
properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O/c16-13-6-1-2-7-14(13)17-8-10-18(11-9-17)15(19)12-4-3-5-12/h1-2,6-7,12H,3-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVWDKFGJAKJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-3-(2-methylphenyl)-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511673.png)

![1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7511686.png)

![1-[1-(5-Methylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B7511690.png)
![[4-(dimethylamino)piperidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone](/img/structure/B7511694.png)





![4-[1-Pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carbonyl]piperazin-2-one](/img/structure/B7511749.png)
![3-(2,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511762.png)
